molecular formula C29H48O2 B1249800 Halosterol B

Halosterol B

Cat. No.: B1249800
M. Wt: 428.7 g/mol
InChI Key: CEUDUKDULPDRSW-JDVKSECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halosterol B is a 3beta-hydroxy steroid that is (3beta)-stigmasta-4,6-diene-3-ol with an additional hydroxy group at position 22 (the 22R stereoisomer). Isolated from the whole plants of Haloxylon recurvum, it exhibits chymotrypsin inhibitory activity. It has a role as a metabolite and an EC 3.4.21.1 (chymotrypsin) inhibitor. It is a 22-hydroxy steroid and a 3beta-hydroxy steroid. It derives from a hydride of a stigmastane.

Scientific Research Applications

Chymotrypsin Enzyme Inhibitory Potential

Halosterol B, along with its counterpart Halosterol A, has been found to display significant inhibitory potential against the chymotrypsin enzyme. This discovery was made through the isolation of these compounds from the CHCl(3) soluble fraction of Haloxylon recurvum. Their structures were elucidated using advanced spectroscopic techniques, including two-dimensional NMR. This finding suggests potential applications of this compound in biochemical studies related to enzyme inhibition (Hussain et al., 2006).

Structural Analysis of Sterol Analogs

In another study, the epimers of halosterol, a C26-analogue of cholesterol, were synthesized for structural analysis. The focus was on determining the configuration at C-20 of this naturally occurring sterol. This research contributes to a deeper understanding of sterol structure, which could be relevant for the study of this compound and similar compounds (Joseph & Nes, 1981).

Broader Context of Halogenated Compounds in Research

While specific studies on this compound are limited, it is part of a broader class of halogenated compounds that are frequently studied for their unique chemical and biological properties. Research in this area includes the analysis of halogen bonds in biological systems, the effects of halogenated compounds in water disinfection, and the cytotoxicity and genotoxicity of various halogenated byproducts. These studies provide a context for understanding the properties and potential applications of halogenated sterols like this compound (Plewa et al., 2004; Plewa et al., 2008; Ho, 2015; Li et al., 2016).

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27+,28-,29+/m0/s1

InChI Key

CEUDUKDULPDRSW-JDVKSECFSA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C)O)C(C)C

Synonyms

20-isohalosterol
24,24-dimethylchol-5-en-3beta-ol
26,27-bisnorcampesterol
halosterol
halosterol A
halosterol B
halosterol, (3beta,20S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halosterol B
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Halosterol B
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Halosterol B
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Halosterol B
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Halosterol B
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Halosterol B

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